N-(3-(Hydrazinecarbonyl)phenyl)acetamide is a compound of significant interest in organic chemistry and medicinal applications. It belongs to the class of hydrazine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound's structure features a hydrazinecarbonyl group attached to a phenyl ring and an acetamide moiety, making it a potential candidate for various chemical reactions and applications in drug discovery.
N-(3-(Hydrazinecarbonyl)phenyl)acetamide can be synthesized from various precursors, including hydrazine derivatives and acetamides. It is classified as an amide due to the presence of the carbonyl group adjacent to a nitrogen atom. This compound is part of a larger family of hydrazides and hydrazones, which are often explored for their pharmacological properties.
The synthesis of N-(3-(Hydrazinecarbonyl)phenyl)acetamide typically involves the reaction of 3-aminobenzoic acid or its derivatives with hydrazine hydrate in the presence of acetic anhydride or other acylating agents. The following are common methods used for its synthesis:
The reaction mechanism generally involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the acetamide, followed by dehydration to form the desired product. The yield can vary based on reaction conditions such as temperature, time, and the presence of catalysts.
The molecular structure of N-(3-(Hydrazinecarbonyl)phenyl)acetamide can be represented as follows:
Spectroscopic data for N-(3-(Hydrazinecarbonyl)phenyl)acetamide includes:
N-(3-(Hydrazinecarbonyl)phenyl)acetamide can undergo several chemical reactions, including:
These reactions often require specific conditions such as temperature control and the use of catalysts or solvents to optimize yields.
The mechanism by which N-(3-(Hydrazinecarbonyl)phenyl)acetamide exerts its biological effects involves interaction with various cellular targets. It is believed to act through:
Data from studies suggest that derivatives of this compound show promising anti-cancer activities through apoptosis induction in cancer cells .
Relevant analyses include thermal stability assessments and solubility tests which are crucial for understanding its application potential .
N-(3-(Hydrazinecarbonyl)phenyl)acetamide has several scientific uses:
Hydrazinecarbonyl-acetamide hybrids represent a privileged structural motif in drug discovery due to their unique combination of hydrogen-bonding capabilities, metal-chelating properties, and structural versatility. These compounds feature a dual pharmacophoric system where the acyl hydrazide moiety (–CO–NH–NH₂) provides hydrogen bond donor/acceptor sites, while the acetamide group (–NH–CO–CH₃) contributes both hydrophobic character and additional hydrogen-bonding capacity. This molecular architecture enables interactions with diverse biological targets, making them valuable scaffolds in designing enzyme inhibitors and receptor modulators. The conformational flexibility of the hydrazide linkage allows these compounds to adapt to various binding pockets, while the aromatic spacer between the functional groups provides structural rigidity and π-stacking potential. These hybrids demonstrate improved metabolic stability compared to simpler hydrazides due to the electron-withdrawing effect of the adjacent carbonyl, which reduces oxidative degradation pathways. The synthetic accessibility of these compounds via straightforward condensation reactions further enhances their utility in medicinal chemistry programs targeting various disease states [5] [8].
N-(3-(Hydrazinecarbonyl)phenyl)acetamide (CAS 42308-91-8, C₉H₁₁N₃O₂) serves as a fundamental building block for developing biologically active molecules. Its structure features a meta-substituted phenyl ring that optimally spaces the hydrazide and acetamide functionalities, creating an extended pharmacophore capable of simultaneous interactions with multiple binding sites. The electron-deficient phenyl ring enhances the hydrogen-bond accepting capability of the carbonyl groups, while the meta-orientation prevents intramolecular hydrogen bonding that could reduce target affinity. This scaffold has been strategically incorporated into hybrid molecules through derivatization at the hydrazide nitrogen, including the formation of Schiff bases, heterocyclic rings, and acylated derivatives. These structural modifications have yielded compounds with remarkable biological activities, particularly as enzyme inhibitors targeting critical pathways in various diseases [1] [5].
Table 1: Bioactive Derivatives Derived from N-(3-(Hydrazinecarbonyl)phenyl)acetamide Scaffold
Derivative Class | Biological Activity | Key Findings | Reference |
---|---|---|---|
Sulfonamide-1,2,3-triazole-acetamide (11b) | Urease Inhibition | IC₅₀ = 0.12 µM (198-fold more potent than thiourea) | [2] |
Benzothiazole-Schiff Base (4b) | Anticancer (HeLa cells) | Significant growth inhibition of cervical cancer cells | [8] |
Pyridine-VEGFR-2 Inhibitor | Antiangiogenic | VEGFR-2 IC₅₀ = 65 nM; HepG2 IC₅₀ = 21.00 µM | [6] |
Oxadiazole-Indolinone (VId) | Anticancer | IC₅₀ = 10.64-33.62 µM against HeLa, IMR-32 & MCF-7 | [5] |
Polyhydroquinoline Acyl Hydrazides | Anti-diabetic | α-Amylase IC₅₀ = 3.51-11.92 µM | [3] [7] |
The scaffold's significance is exemplified in urease inhibitors, where derivatives demonstrate sub-micromolar potency by coordinating to nickel ions in the enzyme's active site. Molecular docking studies reveal that hybrid molecules containing this scaffold form multiple hydrogen bonds with critical residues (Arg439, Asp633, and Glu883) and extend into both hydrophilic and hydrophobic pockets of the target enzymes. In VEGFR-2 inhibitors, the scaffold serves as a spacer element that optimally positions the pyridine pharmacophore for interaction with the hinge region residue Cys917 while allowing the terminal hydrophobic groups to occupy the allosteric binding pocket. This spatial arrangement achieves nanomolar inhibition through a synergistic binding mode not possible with simpler structures [2] [6].
The medicinal exploration of acylhydrazide derivatives has evolved significantly over the past three decades, with N-(3-(Hydrazinecarbonyl)phenyl)acetamide emerging as a scaffold of particular interest. The foundational work in the 1990s established the synthetic methodologies for producing aromatic carbohydrazides, including the reduction of ester precursors or hydrazinolysis of corresponding esters. A significant advancement occurred in 2011 when researchers incorporated this scaffold into oxadiazole-indolinone hybrids that demonstrated promising anticancer activity against multiple cell lines (HeLa, IMR-32, and MCF-7), with IC₅₀ values ranging from 10.64 to 33.62 µM. This established the scaffold's utility in oncology drug discovery and highlighted the importance of electron-withdrawing groups at the C5 position of the indolinone moiety for enhancing cytotoxic effects [5].
The 2017 synthesis of benzothiazole-Schiff base derivatives marked another milestone, with researchers developing compound 4b through condensation with 4-nitrobenzaldehyde. This derivative exhibited enhanced anticancer activity against HeLa cells while its isomer 4a demonstrated anti-inflammatory properties. The structure-activity relationship established that the position of nitro substitution (meta vs. para) significantly influenced biological target specificity, revealing the scaffold's versatility for different therapeutic applications. The development pathway continued to accelerate with the 2022 design of antiangiogenic VEGFR-2 inhibitors featuring the scaffold as a central linker. Compound 10, incorporating a pyridine pharmacophore and 2,2,2-trifluoroacetamide tail, achieved remarkable potency (IC₅₀ = 65 nM) through optimized interactions with the kinase's ATP-binding site [6] [8].
Table 2: Historical Development Timeline of N-(3-(Hydrazinecarbonyl)phenyl)acetamide Derivatives
Year | Development Milestone | Significance | Reference |
---|---|---|---|
1999 | Initial synthetic methodologies | Established hydrazinolysis of ethyl-p-acetamido benzoate | [5] |
2011 | Oxadiazole-indolinone hybrids | Demonstrated anticancer activity (IC₅₀ 10.64-33.62 µM) against three cancer cell lines | [5] |
2017 | Benzothiazole-Schiff bases (4a, 4b) | Differentiated anti-inflammatory (4a) vs. anticancer (4b) activities based on substitution pattern | [8] |
2022 | Pyridine-VEGFR-2 inhibitors | Achieved nanomolar enzyme inhibition (65 nM) and potent cytotoxicity against HepG2 and MCF-7 | [6] |
2023 | 5-Aminosalicylic carbohydrazide derivatives | Explored anti-inflammatory bowel disease applications with antibacterial properties | [10] |
2025 | Sulfonamide-triazole-acetamide hybrids | Developed ultra-potent urease inhibitors (IC₅₀ 0.12 µM) with 198-fold improvement over standard | [2] |
The most recent innovations include the 2023 exploration of 5-aminosalicylic carbohydrazide derivatives for inflammatory bowel disease, demonstrating how scaffold modification can target gastrointestinal pathologies. This work built upon the known anti-inflammatory properties of mesalazine (5-aminosalicylic acid) by incorporating the hydrazide functionality to enhance antibacterial activity. The current state-of-the-art is represented by 2025's sulfonamide-1,2,3-triazole-acetamide hybrids that show unprecedented urease inhibition (IC₅₀ = 0.12 µM), surpassing the reference standard thiourea by 198-fold. This continuous innovation trajectory demonstrates how strategic modifications of the core scaffold have addressed diverse therapeutic targets while progressively enhancing potency through refined molecular design [2] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1